molecular formula C5H12N2O B13893015 N~2~-ethylalaninamide

N~2~-ethylalaninamide

Cat. No.: B13893015
M. Wt: 116.16 g/mol
InChI Key: ABRZPTWMDNJLMD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-ethylalaninamide is an organic compound with the molecular formula C5H12N2O. It is a derivative of alanine, where the amino group is substituted with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-ethylalaninamide can be synthesized through several methods. One common approach involves the reaction of alanine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N2-ethylalaninamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-ethylalanine oxides, while reduction can produce ethylamine derivatives.

Scientific Research Applications

N~2~-ethylalaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N2-ethylalaninamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-methylalaninamide
  • N~2~-ethylalaninamide hydrobromide
  • N~2~-benzoylalaninamide

Uniqueness

This compound is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(2S)-2-(ethylamino)propanamide

InChI

InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1

InChI Key

ABRZPTWMDNJLMD-BYPYZUCNSA-N

Isomeric SMILES

CCN[C@@H](C)C(=O)N

Canonical SMILES

CCNC(C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.